molecular formula C24H31N5O2 B2557072 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1170229-97-6

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2557072
CAS No.: 1170229-97-6
M. Wt: 421.545
InChI Key: BKGPOKYWSASKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyridazinone core. Key structural elements include:

  • Core: A pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold, a bicyclic system with fused pyrazole and pyridazinone rings.
  • Substituents: A tert-butyl group at position 1, which enhances steric bulk and metabolic stability. A 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain at position 6, introducing a piperidine-derived moiety with a benzyl group, likely influencing receptor binding or pharmacokinetics.

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-tert-butyl-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c1-17-20-15-25-29(24(2,3)4)22(20)23(31)28(26-17)16-21(30)27-12-10-19(11-13-27)14-18-8-6-5-7-9-18/h5-9,15,19H,10-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGPOKYWSASKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents / Modifications Implications Reference
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidinone - 1-(4-fluoro-2-hydroxyphenyl)
- 6-tert-butyl
Hydroxyphenyl and fluorine may enhance solubility and target engagement (e.g., kinase inhibition) compared to the benzylpiperidine chain in the target compound.
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone - Pyrazolo[1,5-a]pyrazine substituent
- Fluorinated piperazine
Fluorinated piperazine improves lipophilicity and blood-brain barrier penetration, contrasting with the benzylpiperidine’s potential CNS-targeted effects.
2-(tert-butyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK59) Pyrazolo[1,5-a]pyrimidinone - 5-phenyl
- 2-tert-butyl
Phenyl and tert-butyl groups suggest optimization for steric hindrance and aromatic interactions, differing from the target’s pyridazinone core.
2-(2-methyl-1,3-benzothiazol-6-yl)-7-(piperidin-4-yl)-4H-pyrimido[1,2-b]pyridazin-4-one Pyrimido[1,2-b]pyridazinone - Benzothiazole substituent
- Piperidin-4-yl
Benzothiazole may confer fluorescence or metal-binding properties, diverging from the target’s benzylpiperidine’s pharmacological role.
tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate Spiro-pyrano-pyrazole - Spirocyclic piperidine
- Dual tert-butyl groups
Spirocyclic systems often enhance conformational rigidity, whereas the target’s linear chain may offer flexibility for binding.

Key Findings:

Core Structure Variations: Pyrazolo[3,4-d]pyridazinone (target) vs. pyrazolo[3,4-d]pyrimidinone or pyrido[1,2-a]pyrimidinone : The pyridazinone core may offer distinct electronic properties or hydrogen-bonding capabilities compared to pyrimidinones, influencing target selectivity.

Substituent Effects :

  • The 2-(4-benzylpiperidin-1-yl)-2-oxoethyl chain in the target compound introduces a lipophilic, bulky group that may enhance CNS penetration or interact with hydrophobic binding pockets, contrasting with fluorinated piperazines (e.g., in ) optimized for solubility.
  • The tert-butyl group at position 1 is a common feature in analogs (e.g., ), suggesting its role in metabolic stability and steric shielding.

Pharmacological Implications :

  • Benzylpiperidine derivatives are frequently associated with serotonin or dopamine receptor modulation, whereas fluorophenyl or benzothiazole groups (e.g., ) may target kinases or enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.